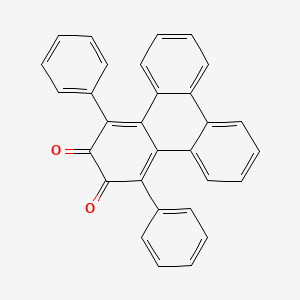
1,4-Diphenyltriphenylene-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Diphenyltriphenylene-2,3-dione is a complex organic compound known for its unique structure and properties It is characterized by the presence of two phenyl groups attached to a triphenylene core with two ketone functionalities at the 2 and 3 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diphenyltriphenylene-2,3-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,4-diphenylbutadiene with a suitable oxidizing agent can yield the desired compound. The reaction conditions often require the use of solvents like benzene or toluene and catalysts such as palladium or platinum complexes to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Diphenyltriphenylene-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl groups or the triphenylene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of diols.
Substitution: Formation of halogenated or aminated derivatives.
Aplicaciones Científicas De Investigación
1,4-Diphenyltriphenylene-2,3-dione has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of 1,4-Diphenyltriphenylene-2,3-dione involves its interaction with various molecular targets. The compound can engage in π-π stacking interactions due to its aromatic structure, which is crucial for its role in organic electronics. Additionally, its ability to undergo redox reactions makes it a valuable component in catalytic processes and as an electron transport material.
Comparación Con Compuestos Similares
Similar Compounds
Acenaphthoquinone: Similar in structure but with different functional groups and reactivity.
1,4-Diphenylbutadiene: A precursor in the synthesis of 1,4-Diphenyltriphenylene-2,3-dione.
Triphenylene: The core structure without the phenyl and ketone substitutions.
Uniqueness
This compound stands out due to its unique combination of phenyl groups and ketone functionalities, which impart distinct chemical and physical properties
Propiedades
Número CAS |
88195-12-4 |
|---|---|
Fórmula molecular |
C30H18O2 |
Peso molecular |
410.5 g/mol |
Nombre IUPAC |
1,4-diphenyltriphenylene-2,3-dione |
InChI |
InChI=1S/C30H18O2/c31-29-25(19-11-3-1-4-12-19)27-23-17-9-7-15-21(23)22-16-8-10-18-24(22)28(27)26(30(29)32)20-13-5-2-6-14-20/h1-18H |
Clave InChI |
CSWQWSNJYXWKFW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C3C4=CC=CC=C4C5=CC=CC=C5C3=C(C(=O)C2=O)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(Morpholin-4-yl)-5H-indeno[1,2-b]pyridine](/img/structure/B14396401.png)

![2'-Ethoxy-5-hydroxy-4',6'-dimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14396414.png)
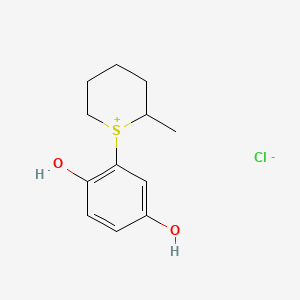
![1,1'-(Pyridine-2,6-diyl)bis{3-[(2-hydroxyethyl)amino]but-2-en-1-one}](/img/structure/B14396421.png)
![[Ethoxy(methyl)phosphoryl]methyl methanesulfonate](/img/structure/B14396427.png)

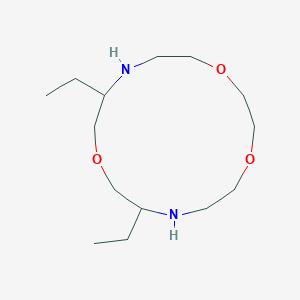
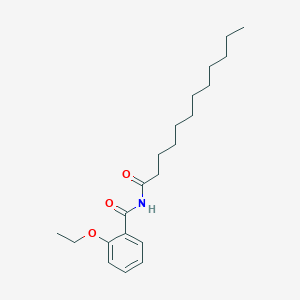
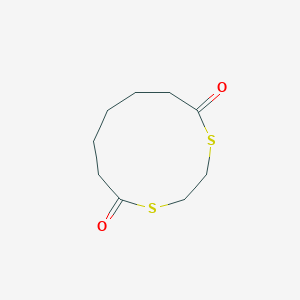
![Trimethyl[1-(4-methylphenyl)prop-2-en-1-yl]silane](/img/structure/B14396464.png)
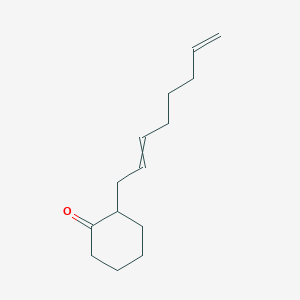
![4-[(E)-(4-Aminobutylidene)amino]butanal](/img/structure/B14396470.png)
